2-anilino-8-methoxy-4H-chromene-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 8-methoxy-4H-chromen-3-one with aniline in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-anilino-8-methoxy-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical tool for studying protein interactions and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-anilino-8-methoxy-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2-anilino-4H-chromene-3-carboxamide: Lacks the methoxy group at the 8-position, which may affect its chemical properties and biological activity.
8-methoxy-4H-chromene-3-carboxamide: Lacks the aniline group, which may result in different reactivity and applications.
2-anilino-8-methoxy-4H-chromen-3-one: Similar structure but with a ketone group instead of a carboxamide, leading to different chemical behavior
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
IUPAC Name |
2-anilino-8-methoxy-4H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBTGKYELZCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C(C2)C(=O)N)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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